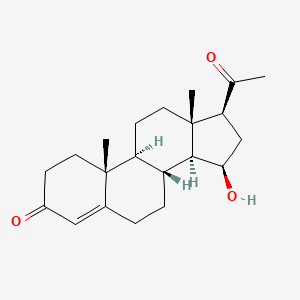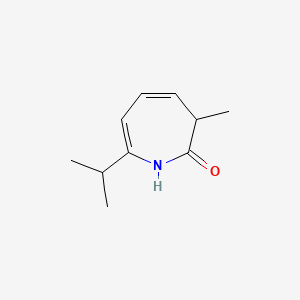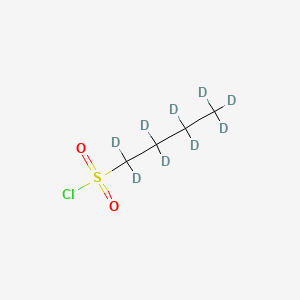![molecular formula C14H11BrO2 B13837509 2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 6’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2’-Bromo-6’-methylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2’-bromo-6’-methylbiphenyl-3-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research .
Comparación Con Compuestos Similares
- 2’-Bromo-4’-methylbiphenyl-3-carboxylic acid
- 2’-Bromo-6’-ethylbiphenyl-3-carboxylic acid
- 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid
Comparison: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in research and industry .
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(14(16)17)13(15)12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17) |
Clave InChI |
OKKQETYSQJOODU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
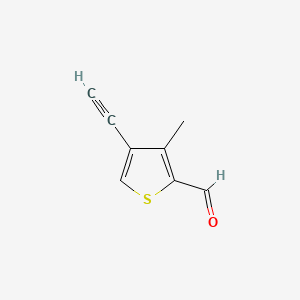
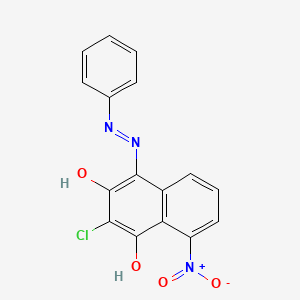
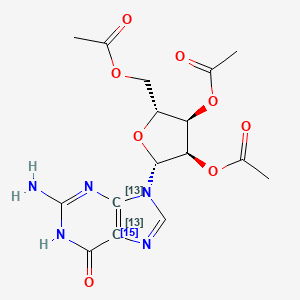
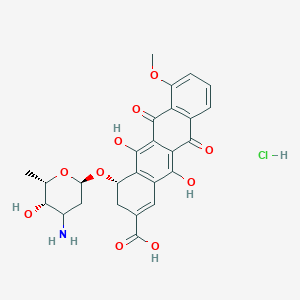
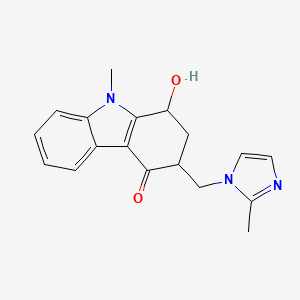
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
